molecular formula C14H16O2 B14288241 4-[(Benzyloxy)methyl]cyclohex-2-en-1-one CAS No. 118378-02-2

4-[(Benzyloxy)methyl]cyclohex-2-en-1-one

Cat. No.: B14288241
CAS No.: 118378-02-2
M. Wt: 216.27 g/mol
InChI Key: WDEXWTYIUMAPOQ-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with a benzyloxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds via nucleophilic substitution, where the benzyloxy group is introduced at the benzylic position .

Another method involves the use of allyl-palladium catalysis, which enables a one-step α,β-dehydrogenation of ketones via their zinc enolates . This method operates under salt-free conditions and tolerates a diverse scope of cycloalkanones .

Industrial Production Methods

Industrial production of this compound may involve catalytic oxidation of cyclohexene, for example, with hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Benzyloxy)methyl]cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzyloxy)methyl]cyclohex-2-en-1-one is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

118378-02-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-(phenylmethoxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H16O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-6,8,13H,7,9-11H2

InChI Key

WDEXWTYIUMAPOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=CC1COCC2=CC=CC=C2

Origin of Product

United States

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